molecular formula C14H16O B6229170 3-(4-methylphenyl)spiro[3.3]heptan-1-one CAS No. 2168474-50-6

3-(4-methylphenyl)spiro[3.3]heptan-1-one

Cat. No.: B6229170
CAS No.: 2168474-50-6
M. Wt: 200.3
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Description

3-(4-methylphenyl)spiro[3.3]heptan-1-one is a spirocyclic ketone featuring a unique bicyclic framework with a 4-methylphenyl substituent at the 3-position. This compound belongs to the spiro[3.3]heptan-1-one family, characterized by two fused three-membered rings sharing a central spiro carbon atom. Its synthesis involves strain-relocating semipinacol rearrangements, where 1-sulfonylcyclopropanols react with lithiated 1-sulfonylbicyclo[1.1.0]butanes under acidic conditions to generate the spirocyclic core with high stereoselectivity . The method avoids polymerization issues associated with traditional cyclopropanol intermediates, enabling efficient access to optically active derivatives. This compound is a valuable building block in medicinal chemistry, particularly for synthesizing bioactive molecules with constrained geometries .

Properties

CAS No.

2168474-50-6

Molecular Formula

C14H16O

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)spiro[3.3]heptan-1-one typically involves the reaction of 4-methylbenzyl chloride with cycloheptanone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the spirocyclic structure. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 3-(4-methylphenyl)spiro[3.3]heptan-1-ol.

    Substitution: Formation of 4-nitro-3-(4-methylphenyl)spiro[3.3]heptan-1-one or 4-bromo-3-(4-methylphenyl)spiro[3.3]heptan-1-one.

Scientific Research Applications

3-(4-methylphenyl)spiro[3.3]heptan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)spiro[3.3]heptan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The spirocyclic structure can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of spiro[3.3]heptan-1-one derivatives arises from variations in substituents, which influence physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(4-methylphenyl)spiro[3.3]heptan-1-one 4-methylphenyl C₁₃H₁₄O 186.25 Not provided Medicinal chemistry scaffold
3-(4-bromophenyl)spiro[3.3]heptan-1-one 4-bromophenyl C₁₃H₁₃BrO 265.10 2276114-00-0 Discontinued; halogenated analog
3-(3-bromophenyl)spiro[3.3]heptan-1-one 3-bromophenyl C₁₃H₁₃BrO 265.10 N/A Meta-substituted bromo derivative
3-(tert-butoxy)spiro[3.3]heptan-1-one tert-butoxy C₁₁H₁₈O₂ 182.26 1909317-13-0 Versatile scaffold; high cost
5-iodospiro[3.3]heptan-1-one Iodine (stereoisomers) C₇H₉IO 236.05 N/A Diastereomeric ratio 39:61; 87% total yield
3-(4-fluorophenyl)-2-azaspiro[3.3]heptan-1-one 4-fluorophenyl + aza group C₁₂H₁₂FNO 205.23 1872447-17-0 Nitrogen-containing analog; ≥97% purity

Key Comparisons:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., bromine in 3-(4-bromophenyl)) increase electrophilicity of the ketone but may reduce stability, as seen in discontinued commercial availability . tert-Butoxy groups enhance steric bulk, improving solubility and scaffold versatility for drug discovery .

Stereochemical Outcomes :

  • Iodinated derivatives exhibit significant diastereomer formation (dr 39:61), requiring chromatographic separation . In contrast, the semipinacol method for 3-(4-methylphenyl) derivatives achieves full stereocontrol .

Applications :

  • This compound is prioritized in drug design due to its balanced steric and electronic profile.
  • tert-Butoxy variants are favored for fragment-based screening due to modular functionalization .

Research Findings and Implications

  • Synthetic Efficiency : The semipinacol rearrangement () is superior for spiro[3.3]heptan-1-ones with aryl substituents, offering scalability and stereoselectivity. Halogenated analogs require tailored conditions to mitigate instability .
  • Biological Relevance : Nitrogen-containing derivatives (e.g., 2-azaspiro compounds) show promise in targeting enzymes or receptors due to their heteroatom inclusion .
  • Commercial Accessibility : tert-Butoxy and methylphenyl derivatives are more readily available, while brominated analogs face production challenges .

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